5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
5-Methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its fused ring structure, which includes both an imidazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Scientific Research Applications
5-Methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of specific signaling pathways.
Comparison with Similar Compounds
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole: Lacks the methyl group at the 5-position.
5-Phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole: Contains a phenyl group instead of a methyl group at the 5-position.
5-Chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole: Contains a chlorine atom at the 5-position.
Uniqueness: The presence of the methyl group at the 5-position in 5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8-9(7)12-10-11-5-6-13(8)10/h2-4H,5-6H2,1H3,(H,11,12) |
InChI Key |
WDCZRZIPRQPIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3CCNC3=N2 |
Origin of Product |
United States |
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